L-Leucine,glycyl-L-isoleucyl-L-prolyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-valyl-L-histidyl-L-Leucyl-L-Lysyl-L-arginyl-L-Leucyl-L-Leucyl-L-isoleucyl-L-valyl-l-valyl-l-valyl-l-valyl-l-valyl-l-valyl
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Overview
Description
L-Leucine,glycyl-L-isoleucyl-L-prolyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-valyl-L-histidyl-L-Leucyl-L-Lysyl-L-arginyl-L-Leucyl-L-Leucyl-L-isoleucyl-L-valyl-l-valyl-l-valyl-l-valyl-l-valyl-l-valyl: is a complex peptide composed of multiple amino acids. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. The unique sequence of amino acids in this peptide contributes to its distinct properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine,glycyl-L-isoleucyl-L-prolyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-valyl-L-histidyl-L-Leucyl-L-Lysyl-L-arginyl-L-Leucyl-L-Leucyl-L-isoleucyl-L-valyl-l-valyl-l-valyl-l-valyl-l-valyl-l-valyl typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or Oxyma Pure.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide.
Chemical Reactions Analysis
Types of Reactions
L-Leucine,glycyl-L-isoleucyl-L-prolyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-valyl-L-histidyl-L-Leucyl-L-Lysyl-L-arginyl-L-Leucyl-L-Leucyl-L-isoleucyl-L-valyl-l-valyl-l-valyl-l-valyl-l-valyl-l-valyl: can undergo various chemical reactions, including:
Oxidation: This peptide can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or performic acid.
Reduction: Reduction reactions can be carried out using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid residues in the peptide can be substituted using site-directed mutagenesis techniques.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), performic acid.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis reagents.
Major Products Formed
The major products formed from these reactions depend on the specific amino acid residues involved. For example, oxidation of methionine residues can lead to methionine sulfoxide, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Leucine,glycyl-L-isoleucyl-L-prolyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-valyl-L-histidyl-L-Leucyl-L-Lysyl-L-arginyl-L-Leucyl-L-Leucyl-L-isoleucyl-L-valyl-l-valyl-l-valyl-l-valyl-l-valyl-l-valyl: has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Leucine,glycyl-L-isoleucyl-L-prolyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-valyl-L-histidyl-L-Leucyl-L-Lysyl-L-arginyl-L-Leucyl-L-Leucyl-L-isoleucyl-L-valyl-l-valyl-l-valyl-l-valyl-l-valyl-l-valyl involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. For example, it may interact with cell surface receptors to influence cellular responses such as proliferation, differentiation, or apoptosis.
Comparison with Similar Compounds
L-Leucine,glycyl-L-isoleucyl-L-prolyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-valyl-L-histidyl-L-Leucyl-L-Lysyl-L-arginyl-L-Leucyl-L-Leucyl-L-isoleucyl-L-valyl-l-valyl-l-valyl-l-valyl-l-valyl-l-valyl: can be compared with other similar peptides, such as:
L-Leucine, N-glycyl-: A simpler peptide with fewer amino acid residues.
L-Isoleucine: An amino acid with similar properties but not part of a peptide chain.
Cyclo (L-leucyl-L-prolyl): A cyclic peptide with distinct structural features.
Properties
Molecular Formula |
C182H310N40O35 |
---|---|
Molecular Weight |
3619 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C182H310N40O35/c1-48-109(42)146(165(240)190-89-134(225)193-129(181(256)257)82-97(18)19)217-159(234)123(79-94(12)13)199-155(230)120(76-91(6)7)196-151(226)114(47)192-133(224)88-189-164(239)135(98(20)21)207-178(253)149(112(45)51-4)220-175(250)145(108(40)41)214-172(247)142(105(34)35)213-174(249)144(107(38)39)216-177(252)148(111(44)50-3)219-161(236)125(81-96(16)17)202-167(242)137(100(24)25)208-168(243)138(101(26)27)209-169(244)139(102(28)29)210-170(245)140(103(30)31)211-171(246)141(104(32)33)212-173(248)143(106(36)37)215-176(251)147(110(43)49-2)218-160(235)124(80-95(14)15)200-156(231)122(78-93(10)11)197-153(228)119(69-61-73-188-182(185)186)194-152(227)118(68-59-60-72-183)195-154(229)121(77-92(8)9)198-158(233)127(85-117-87-187-90-191-117)203-166(241)136(99(22)23)206-163(238)131-71-62-74-221(131)179(254)128(84-116-66-57-54-58-67-116)204-157(232)126(83-115-64-55-53-56-65-115)201-162(237)130-70-63-75-222(130)180(255)150(113(46)52-5)205-132(223)86-184/h53-58,64-67,87,90-114,118-131,135-150H,48-52,59-63,68-86,88-89,183-184H2,1-47H3,(H,187,191)(H,189,239)(H,190,240)(H,192,224)(H,193,225)(H,194,227)(H,195,229)(H,196,226)(H,197,228)(H,198,233)(H,199,230)(H,200,231)(H,201,237)(H,202,242)(H,203,241)(H,204,232)(H,205,223)(H,206,238)(H,207,253)(H,208,243)(H,209,244)(H,210,245)(H,211,246)(H,212,248)(H,213,249)(H,214,247)(H,215,251)(H,216,252)(H,217,234)(H,218,235)(H,219,236)(H,220,250)(H,256,257)(H4,185,186,188)/t109-,110-,111-,112+,113-,114-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-/m0/s1 |
InChI Key |
GUKVIRCHWVCSIZ-KNXDOSRCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H]5CCCN5C(=O)[C@H]([C@@H](C)CC)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC=N1)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5C(=O)C(C(C)CC)NC(=O)CN |
Origin of Product |
United States |
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